3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: Technical Profile & Reactivity Guide
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: Technical Profile & Reactivity Guide
This guide details the chemical properties, synthesis, and reactivity of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1326715-73-4) is a halogenated 6-azaindazole derivative. It serves as a high-value intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Structurally, it functions as a bioisostere of the purine nucleus, offering distinct solubility and metabolic stability profiles due to the pyridine nitrogen at position 6 (relative to the fused system).
This guide focuses on its utility as a "molecular handle," where the C-3 bromine atom enables precise palladium-catalyzed cross-coupling reactions, while the N-1 methyl group locks the tautomeric state, ensuring regiochemical fidelity.
Physicochemical Profile
The following data establishes the baseline identity and physical behavior of the compound.
| Property | Value / Description |
| IUPAC Name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine |
| CAS Number | 1326715-73-4 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Structure Type | Fused bicyclic heteroaromatic (6-azaindazole core) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyridine N), Pyrazole N is non-basic due to methylation |
| Key Functional Handle | C-Br bond (Electrophilic site for cross-coupling) |
Synthetic Routes & Structural Logic
The synthesis of the [3,4-c] isomer is synthetically more demanding than the common [3,4-b] (7-azaindazole) isomer due to the electronic properties of the pyridine ring. The most robust route involves constructing the pyrazole ring onto a 3,4-disubstituted pyridine precursor.
Core Synthesis Workflow
The synthesis typically proceeds via the Chapman-Hurst type cyclization followed by regioselective functionalization.
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Cyclization: Diazotization of 3-amino-4-methylpyridine creates the 1H-pyrazolo[3,4-c]pyridine core.
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Methylation: Alkylation of the free NH. This step produces a mixture of N-1 and N-2 isomers. The N-1 isomer (thermodynamic product) is separated via chromatography.
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Bromination: Electrophilic aromatic substitution (EAS) at C-3 using N-Bromosuccinimide (NBS).
Visualization of Synthesis
The following diagram illustrates the logical flow from precursor to the target 3-bromo scaffold.
Caption: Step-wise construction of the 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold.
Chemical Reactivity & Functionalization[1][5][6]
The chemical value of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine lies in the differential reactivity of its three sectors: the C-3 Halogen , the Pyridine Ring , and the N-Methyl group .
C-3 Bromine: The Primary Vector
The C-3 position is highly susceptible to Oxidative Addition by transition metals (Pd, Ni), making it the primary entry point for diversity.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
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Utility: Extends the carbon skeleton to mimic the "hinge region" binders in kinase inhibitors.
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Buchwald-Hartwig Amination: Reacts with amines.
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Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
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Utility: Introduces solubility-enhancing amine tails.
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Sonogashira Coupling: Reacts with terminal alkynes.
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Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.
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Pyridine Ring (C-5/C-7) Reactivity
The pyridine ring in the [3,4-c] system is electron-deficient.
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C-7 Lithiation: The C-7 position (adjacent to the bridgehead nitrogen) is the most acidic proton on the pyridine ring. It can be selectively deprotonated using TMPMgCl·LiCl (Knochel-Hauser base) for further functionalization (e.g., iodination or formylation), as detailed in recent RSC studies (Bedwell et al., 2023).
Reactivity Map
Caption: Divergent functionalization pathways for the 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine core.
Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)
Use this protocol to attach aryl groups to the C-3 position.
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Reagents:
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Procedure:
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Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base.
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Add degassed solvents.
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Add the catalyst under an inert atmosphere (N₂ or Ar).
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Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
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Protocol B: C-3 Bromination (If synthesizing from core)
Use this protocol if starting from 1-methyl-1H-pyrazolo[3,4-c]pyridine.
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Dissolve 1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in DMF (0.5 M).
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Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.
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Allow to warm to room temperature and stir for 2 hours.
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Validation: Monitor by LCMS (Shift in retention time + characteristic Br isotopic pattern 1:1).
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Quench: Pour into ice water. Collect the precipitate by filtration.[4][5]
Applications in Drug Discovery
This scaffold is a bioisostere of adenine , making it highly relevant for:
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Kinase Inhibitors: The [3,4-c] fusion places the pyridine nitrogen in a position that can interact with the "hinge region" of ATP-binding pockets, similar to C-6 of purine.
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BET Bromodomain Inhibitors: The planar, aromatic nature allows for stacking interactions within hydrophobic pockets.
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Solubility Tuning: The pyridine nitrogen (pKa ~2.5) provides a site for protonation at low pH, potentially improving solubility compared to the carbocyclic indazole analogs.
Safety & Handling
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.
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Handling: Use in a fume hood. Avoid dust formation. The C-Br bond can be labile under intense UV light; store in amber vials.
References
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Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Medicinal Chemistry.
- Key Insight: Defines the synthesis of the [3,4-c] core and C-7 lithiation str
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PubChem. (n.d.). "3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (Compound)." National Library of Medicine.
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Key Insight: Confirmation of identifiers, SMILES, and basic chemical properties.
-
-
Lin, R., et al. (2007). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
- Key Insight: Provides comparative reactivity data for the isomeric [3,4-b] system, establishing the baseline for kinase inhibitor design using this class of bioisosteres.
Sources
- 1. scispace.com [scispace.com]
- 2. PubChemLite - 3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
